Bis-PEG10-acid
Overview
Description
Bis-PEG10-acid is a polyethylene glycol (PEG) derivative containing two terminal carboxylic acid groups. It is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins via the ubiquitin-proteasome system . The compound’s hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable tool in various biochemical applications .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Bis-PEG10-acid are largely derived from its PEG backbone and terminal carboxylic acid groups . The carboxylic acid groups can form stable amide bonds with primary amines, which allows this compound to interact with a variety of biomolecules
Molecular Mechanism
The molecular mechanism of this compound is not well-defined. It is known that the terminal carboxylic acids of this compound can react with primary amine groups to form a stable amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis-PEG10-acid is synthesized through a series of chemical reactions that introduce carboxylic acid groups at both ends of a PEG chain. The process typically involves the following steps:
Introduction of Carboxylic Acid Groups: The activated PEG is then reacted with carboxylic acid-containing compounds to form stable amide bonds, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using industrial-grade reagents.
Controlled Reaction Conditions: The reactions are carried out under controlled conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Bis-PEG10-acid undergoes several types of chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid groups can react with primary and secondary amines to form stable amide bonds.
Common Reagents and Conditions
EDC: Used for activating carboxylic acids to form amide bonds.
DCC: Another carbodiimide used for coupling reactions.
HATU: A highly efficient coupling reagent for forming amide bonds.
Major Products Formed
The major products formed from reactions involving this compound are typically amide-linked conjugates of the PEG chain with various biomolecules, enhancing their solubility and stability .
Scientific Research Applications
Bis-PEG10-acid has a wide range of applications in scientific research, including:
Mechanism of Action
Bis-PEG10-acid functions primarily as a linker molecule. In the context of PROTACs, it connects two essential ligands: one targeting an E3 ubiquitin ligase and the other binding to the target protein. This linkage facilitates the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system . The hydrophilic PEG spacer enhances solubility, ensuring efficient interaction with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Bis-PEG9-acid: Similar to Bis-PEG10-acid but with a shorter PEG chain.
Bis-PEG12-acid: Contains a longer PEG chain, offering different solubility and flexibility properties.
Uniqueness
This compound is unique due to its specific PEG chain length, which provides an optimal balance between solubility and flexibility. This makes it particularly suitable for applications requiring precise molecular spacing and solubility enhancement .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O14/c25-23(26)1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-24(27)28/h1-22H2,(H,25,26)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYUGGOOBJIZHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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